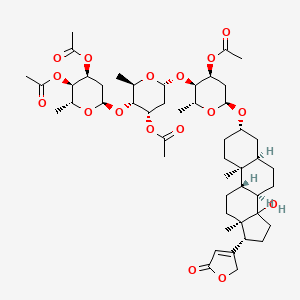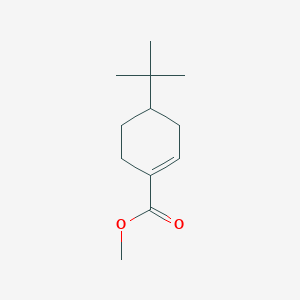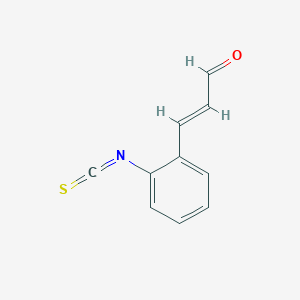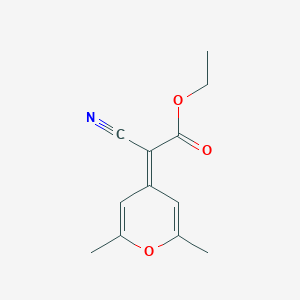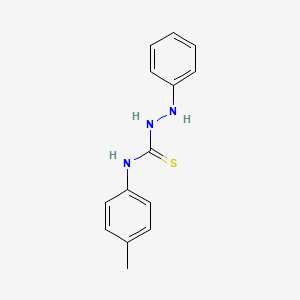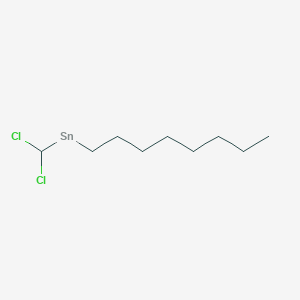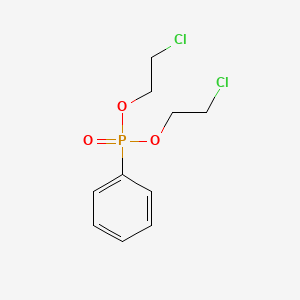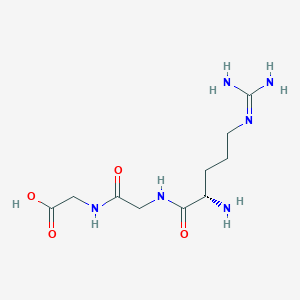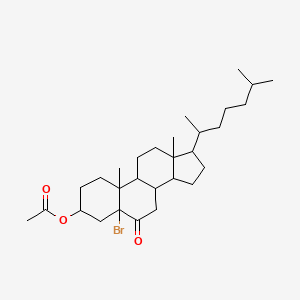![molecular formula C11H25O2PS2 B14711691 S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate CAS No. 21044-30-4](/img/structure/B14711691.png)
S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate: is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate typically involves the reaction of hexyl alcohol with methylphosphonothioic dichloride, followed by the introduction of 2-(ethylsulfanyl)ethyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate can undergo oxidation reactions, where the sulfur atoms are oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted phosphonothioates.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters, which are valuable intermediates in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in the metabolism of organophosphorus compounds.
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, including as inhibitors of acetylcholinesterase, an enzyme linked to neurological disorders.
Industry: In the industrial sector, this compound is used in the production of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests.
Wirkmechanismus
The mechanism of action of S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate involves the inhibition of enzymes, particularly acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, the compound leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission, which can be toxic to pests.
Vergleich Mit ähnlichen Verbindungen
- O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate
- O-Butyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate
- V-sub x (GD-7)
Comparison:
- O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate: Similar structure but with an ethyl group instead of a hexyl group. It shares similar chemical properties and applications.
- O-Butyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate: Contains a butyl group, making it slightly different in terms of hydrophobicity and reactivity.
- V-sub x (GD-7): A nerve agent with a similar phosphonothioate structure but used primarily in chemical warfare. It is highly toxic and strictly regulated.
S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
21044-30-4 |
|---|---|
Molekularformel |
C11H25O2PS2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-[2-ethylsulfanylethylsulfanyl(methyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C11H25O2PS2/c1-4-6-7-8-9-13-14(3,12)16-11-10-15-5-2/h4-11H2,1-3H3 |
InChI-Schlüssel |
OOHKIAWODCQOFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOP(=O)(C)SCCSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


